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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077 Get Quote

5-Ethynyl-2-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Ethynyl-2-nitrophenol is a synthetic organic compound of interest in medicinal chemistry

and materials science. Its structure, featuring a reactive terminal alkyne and a nitrophenol core,

presents opportunities for diverse chemical modifications and biological interactions. This

technical guide provides a comprehensive overview of the synthesis, characterization, and

potential applications of 5-ethynyl-2-nitrophenol, with a focus on its utility in drug discovery

and development. Detailed experimental protocols, quantitative data, and visual

representations of relevant chemical and biological pathways are presented to facilitate further

research and application.

Chemical Properties and Data
5-Ethynyl-2-nitrophenol possesses a unique combination of functional groups that dictate its

chemical reactivity and potential biological activity. The electron-withdrawing nitro group

influences the acidity of the phenolic hydroxyl group, while the terminal alkyne is amenable to a

variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of "click chemistry"[1][2][3][4][5].
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Property Value Reference

Molecular Formula C₈H₅NO₃ --INVALID-LINK--

Molecular Weight 163.13 g/mol --INVALID-LINK--

CAS Number 928780-90-9 --INVALID-LINK--

Appearance Pale yellow solid (predicted) General knowledge

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

acetone, ethyl acetate)

General knowledge

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 5-ethynyl-2-nitrophenol
based on the analysis of structurally related compounds[6][7][8].

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 s 1H -OH

~8.2 d 1H Ar-H

~7.6 dd 1H Ar-H

~7.1 d 1H Ar-H

~3.4 s 1H ≡C-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155 Ar-C-OH

~140 Ar-C-NO₂

~130 Ar-CH

~125 Ar-C-C≡CH

~120 Ar-CH

~118 Ar-CH

~83 -C≡CH

~80 -C≡CH

Table 3: Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch

~3280 Medium, Sharp ≡C-H stretch

~2110 Weak, Sharp C≡C stretch

~1580, 1470 Strong Aromatic C=C stretch

~1520, 1340 Strong N-O stretch (NO₂)

~1250 Medium C-O stretch

~830 Medium C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Assignment

163 100 [M]⁺

146 30 [M-OH]⁺

133 40 [M-NO]⁺

117 60 [M-NO₂]⁺

105 50 [M-NO-CO]⁺

89 20 [C₇H₅]⁺

Synthesis
The synthesis of 5-ethynyl-2-nitrophenol can be achieved through a two-step process starting

from a readily available halogenated 2-nitrophenol derivative. The key steps are a Sonogashira

coupling to introduce the ethynyl moiety, followed by the deprotection of a silyl protecting group.

A plausible synthetic workflow is outlined below.

Step 1: Sonogashira Coupling

Step 2: Deprotection

5-Bromo-2-nitrophenol

Pd(PPh₃)₂Cl₂
CuI, Et₃N

Trimethylsilylacetylene

5-((Trimethylsilyl)ethynyl)-
2-nitrophenol

5-((Trimethylsilyl)ethynyl)-
2-nitrophenol TBAF, THF 5-Ethynyl-2-nitrophenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Ethynyl-2-nitrophenol.
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Experimental Protocol: Sonogashira Coupling
This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-nitrophenol with

trimethylsilylacetylene[9][10].

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or

nitrogen), add 5-bromo-2-nitrophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride

(0.03 eq), and copper(I) iodide (0.06 eq).

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction

mixture.

Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent

under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated

aqueous ammonium chloride solution, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)-2-nitrophenol.

Experimental Protocol: Deprotection of the Silyl Group
This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield the

terminal alkyne using tetrabutylammonium fluoride (TBAF)[11][12][13].

Reaction Setup: Dissolve the silyl-protected intermediate, 5-((trimethylsilyl)ethynyl)-2-

nitrophenol (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

Reagent Addition: Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the solution at 0

°C.

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress

by TLC.
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Work-up: Once the reaction is complete, quench with water and extract the product with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-ethynyl-2-nitrophenol.

Potential Biological Activity and Signaling Pathways
While specific biological data for 5-ethynyl-2-nitrophenol is not extensively documented, its

structural motifs suggest potential interactions with key biological pathways. Phenolic

compounds are known to possess a wide range of biological activities, including anti-

inflammatory and antioxidant effects[14][15][16]. Furthermore, the ethynyl group can act as a

warhead for covalent inhibition of enzymes, particularly kinases[17][18][19].

Inhibition of Kinase Signaling Pathways
The ethynyl group in 5-ethynyl-2-nitrophenol can potentially act as a Michael acceptor,

enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active

site of kinases. This irreversible inhibition can block downstream signaling pathways that are

often dysregulated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR

pathway, which is frequently hyperactivated in various cancers.
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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
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Modulation of Inflammatory Signaling
Nitrophenols and other phenolic compounds have been shown to modulate inflammatory

responses. A key signaling pathway in inflammation is the NF-κB pathway[20][21][22][23][24].

In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory

stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to

translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic

compounds may interfere with this pathway at various points, potentially by inhibiting the IKK

complex or by scavenging reactive oxygen species that can act as signaling molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10385557/
https://www.cellsignal.com/pathways/nfkb-signaling-pathway
https://austinpublishinggroup.com/austin-hepatology/fulltext/hepatology-v1-id1004.pdf
https://www.creative-diagnostics.com/The-NF-kB-Signaling-Pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8304139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pro-inflammatory Stimuli
(e.g., TNF-α, IL-1β)

IKK Complex

 activate

IκB

 phosphorylates

NF-κB
(p50/p65) Degradation

 ubiquitination &
 degradation

Active NF-κB

 release

Nucleus

 translocates to

Transcription of
Pro-inflammatory Genes

5-Ethynyl-2-nitrophenol

 may inhibit

Click to download full resolution via product page

Caption: Potential modulation of the NF-κB inflammatory pathway.
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Application in "Click Chemistry"
The terminal alkyne of 5-ethynyl-2-nitrophenol makes it an ideal building block for copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach

allows for the efficient and specific conjugation of the nitrophenol moiety to a wide variety of

molecules, including biomolecules, polymers, and fluorescent probes[1][2][3][4][5].

Experimental Workflow: CuAAC Reaction
This workflow outlines a general procedure for the conjugation of 5-ethynyl-2-nitrophenol to
an azide-containing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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